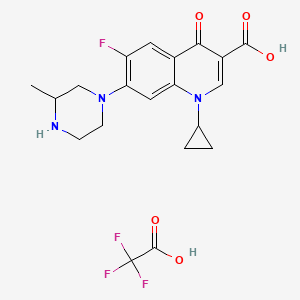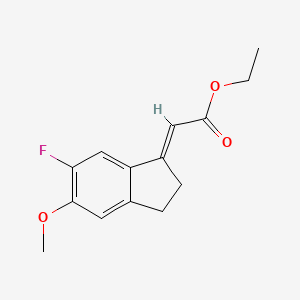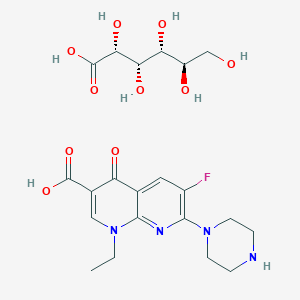
Enoxacin gluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enoxacin gluconate is a compound derived from enoxacin, a broad-spectrum fluoroquinolone antibacterial agent. Enoxacin is known for its effectiveness against both Gram-positive and Gram-negative bacteria. The gluconate form enhances its solubility and stability, making it suitable for various pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of enoxacin gluconate involves dissolving gluconic acid in pure water in a reaction container with a stirring device. Enoxacin is then added to the solution, and the mixture is stirred to react. The reaction is allowed to stand, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods. The process includes the use of pH-regulating agents to enhance the solubility of enoxacin in water and selecting appropriate isoosmotic regulating agents to ensure stability and clinical efficacy .
Analyse Des Réactions Chimiques
Types of Reactions: Enoxacin gluconate undergoes various chemical reactions, including:
Oxidation: Enoxacin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert enoxacin into its reduced forms.
Substitution: Enoxacin can undergo substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various derivatives of enoxacin, which may have altered antibacterial properties .
Applications De Recherche Scientifique
Enoxacin gluconate has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study DNA gyrase and topoisomerase IV inhibition.
Biology: Investigated for its role in enhancing RNA interference (RNAi) and microRNA processing
Medicine: Applied in the treatment of bacterial infections, including urinary tract infections and gonorrhea It also shows potential in cancer therapy by modulating microRNA processing.
Industry: Utilized in the development of antibacterial agents and as a template for designing new drugs.
Mécanisme D'action
Enoxacin gluconate exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, enoxacin prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death . Additionally, enoxacin enhances RNA interference by binding to TAR RNA binding protein (TRBP), facilitating the processing of microRNAs .
Comparaison Avec Des Composés Similaires
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties but different pharmacokinetics.
Levofloxacin: Known for its effectiveness against a broader range of bacteria.
Norfloxacin: Used primarily for urinary tract infections and has a different side effect profile.
Uniqueness: Enoxacin gluconate is unique due to its enhanced solubility and stability, making it suitable for intravenous administration. Its ability to modulate RNA interference and microRNA processing sets it apart from other fluoroquinolones, providing additional therapeutic potential in cancer treatment and antiviral applications .
Propriétés
Numéro CAS |
85200-30-2 |
|---|---|
Formule moléculaire |
C21H29FN4O10 |
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C15H17FN4O3.C6H12O7/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;7-1-2(8)3(9)4(10)5(11)6(12)13/h7-8,17H,2-6H2,1H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
Clé InChI |
UQCAODSJNCBXEG-IFWQJVLJSA-N |
SMILES isomérique |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid](/img/structure/B12339939.png)
![[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol](/img/structure/B12339949.png)
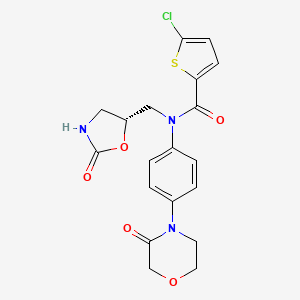
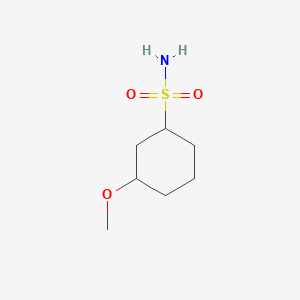
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N''-nitroguanidine](/img/structure/B12339985.png)

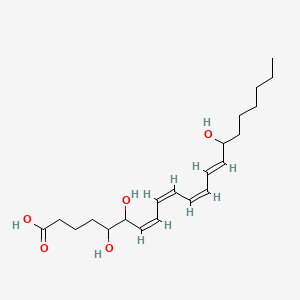
![Ethanone, 2,2,2-trifluoro-1-[1-(phenylmethyl)-1,7-diazaspiro[4.4]non-7-yl]-](/img/structure/B12339995.png)
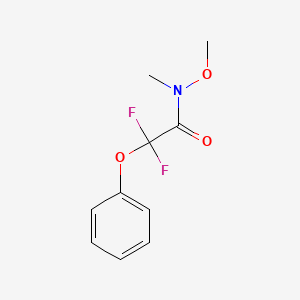
![4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12340007.png)
